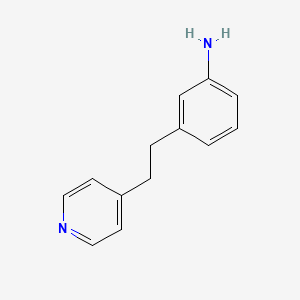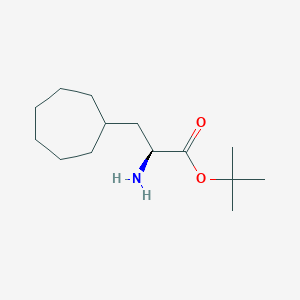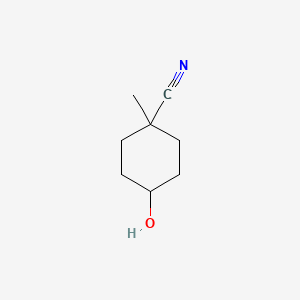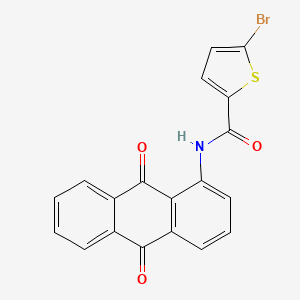![molecular formula C15H19N5O3 B2442535 6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878413-02-6](/img/structure/B2442535.png)
6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, commonly known as ETPD, is a purine derivative that has been extensively studied for its biological and pharmacological properties. It is a potent inhibitor of cyclic AMP phosphodiesterase and has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities.
Mécanisme D'action
ETPD is a potent inhibitor of cyclic AMP phosphodiesterase, which regulates the levels of cyclic AMP in cells. By inhibiting this enzyme, ETPD increases the levels of cyclic AMP, which in turn activates protein kinase A and other downstream signaling pathways. This leads to a variety of cellular responses, including inhibition of inflammation, cell proliferation, and cell death.
Biochemical and Physiological Effects:
ETPD has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of many genes involved in inflammation and immunity. ETPD has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, ETPD has been shown to increase the expression of brain-derived neurotrophic factor, a protein that promotes the survival and growth of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
ETPD has several advantages for lab experiments. It is a potent and selective inhibitor of cyclic AMP phosphodiesterase, which makes it a useful tool for studying the role of cyclic AMP signaling in various cellular processes. ETPD is also relatively stable and can be easily synthesized and purified. However, ETPD has some limitations. It has low solubility in water, which can make it difficult to use in some assays. In addition, ETPD has been found to have some cytotoxicity at high concentrations, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on ETPD. One area of interest is the development of ETPD analogs with improved pharmacological properties, such as increased solubility and reduced cytotoxicity. Another area of interest is the investigation of the neuroprotective effects of ETPD in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and anti-viral activities of ETPD, which could lead to the development of novel therapeutic agents.
Méthodes De Synthèse
ETPD can be synthesized by reacting 2,6-diaminopurine with 2-oxopropyl bromide in the presence of sodium hydride. The resulting compound is then treated with ethyl iodide to obtain ETPD. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
ETPD has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. ETPD has also been shown to inhibit the replication of herpes simplex virus and human immunodeficiency virus. In addition, ETPD has been found to have a neuroprotective effect in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
6-ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-6-18-9(3)10(4)20-11-12(16-14(18)20)17(5)15(23)19(13(11)22)7-8(2)21/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDISZJJFNAUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![furan-3-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2442452.png)

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2442458.png)

![5-[(E)-2-[6-[2-Methoxyethyl(methyl)amino]pyridin-3-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2442460.png)

![3,4,5-triethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2442462.png)


![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B2442469.png)
![2-(4-chlorophenoxy)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2442472.png)
![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)

